
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural motifs of quinoline and pyrazole. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the formation of the quinoline and pyrazole rings followed by their coupling. One common method involves the reaction of 8-methoxyquinoline-2-carbaldehyde with 3-methyl-1H-pyrazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives depending on the reagents used.
科学的研究の応用
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can inhibit specific enzymes, affecting various biochemical pathways. These combined effects contribute to the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 1-(2,4-Dimethylquinoline-3-yl)ethenone
- 6-Bromo-4-chloroquinoline-3-carboxamide
- 8-Hydroxy-2-quinoline
Uniqueness
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both quinoline and pyrazole rings, which confer distinct chemical and biological properties.
特性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
2-(8-methoxyquinolin-2-yl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H14N4O/c1-9-8-12(15)18(17-9)13-7-6-10-4-3-5-11(19-2)14(10)16-13/h3-8H,15H2,1-2H3 |
InChIキー |
ZKSHYSGMFYCRAH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3OC)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


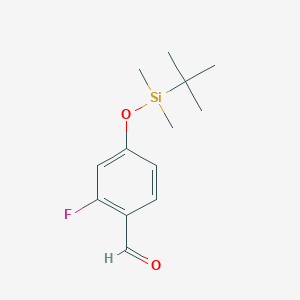
![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)

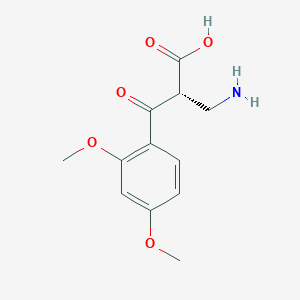
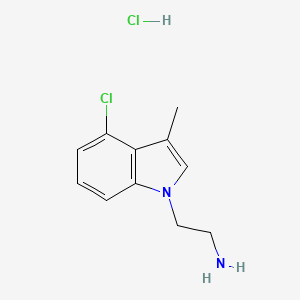

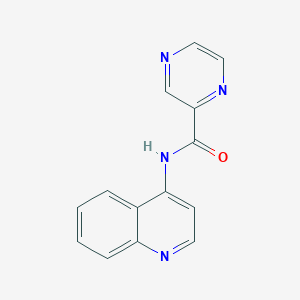
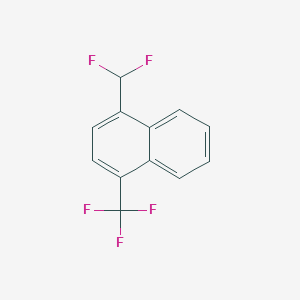
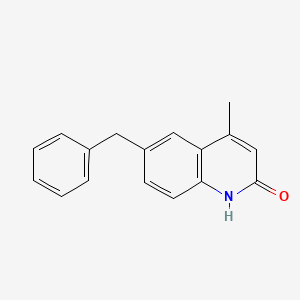
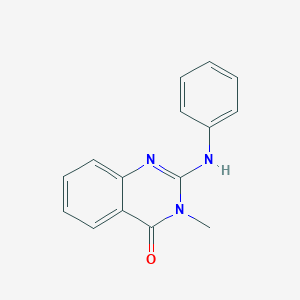
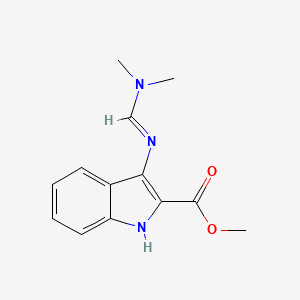
![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)

